molecular formula C13H12ClNO3 B5655948 methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 77867-46-0

methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5655948
CAS RN: 77867-46-0
M. Wt: 265.69 g/mol
InChI Key: WCRQPRYZECPHBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate often involves cyclization reactions and detailed structural characterization techniques such as NMR, FT-IR, MS, and HRMS. The structural details are crucial for understanding the compound's chemical behavior and potential applications. For instance, the synthesis of related compounds demonstrates the utility of specific cyclization reactions and characterizations to achieve desired molecular architectures (Nural et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies and density functional theory (DFT) calculations, provides insights into the stereochemistry and electronic structure of the compound. These analyses are vital for understanding how the compound's structure affects its reactivity and physical properties. For example, the crystal structure analysis of related compounds reveals their stereochemical arrangements and potential interaction sites (Shi et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate are indicative of its reactivity. Understanding these reactions can elucidate the compound's functional group reactivity, potential for derivatization, and its role in synthesis pathways. Research on related compounds highlights the versatility of such molecules in organic synthesis and their potential to undergo various chemical transformations (Volkov et al., 2022).

Physical Properties Analysis

The physical properties of methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are determined through empirical studies and theoretical calculations, providing a comprehensive understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, define the compound's interactions with other molecules. These properties are essential for predicting reaction outcomes and designing synthesis pathways for new derivatives or compounds with desired activities. Studies on similar compounds, assessing their acid dissociation constants and reactivity patterns, offer valuable insights into the chemical behavior of methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (Nural et al., 2018).

properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-8-11(13(17)18-2)7-12(16)15(8)10-5-3-9(14)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRQPRYZECPHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138894
Record name Methyl 1-(4-chlorophenyl)-4,5-dihydro-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS RN

77867-46-0
Record name Methyl 1-(4-chlorophenyl)-4,5-dihydro-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77867-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-chlorophenyl)-4,5-dihydro-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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